molecular formula C13H13F2NO3 B7459954 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid

1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid

Cat. No. B7459954
M. Wt: 269.24 g/mol
InChI Key: ZEURFFRLQDFAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid, also known as DFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DFPC is a piperidine derivative that contains a fluorine atom at the 2 and 6 positions of the benzoyl ring. This unique chemical structure makes DFPC a promising candidate for the development of new drugs targeting various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid involves the reaction of 2,6-difluorobenzoyl chloride with piperidine-4-carboxylic acid in the presence of a base to form the desired product.

Starting Materials
2,6-difluorobenzoic acid, thionyl chloride, piperidine-4-carboxylic acid, base (e.g. triethylamine)

Reaction
Convert 2,6-difluorobenzoic acid to 2,6-difluorobenzoyl chloride using thionyl chloride, Add piperidine-4-carboxylic acid to a solution of 2,6-difluorobenzoyl chloride in anhydrous dichloromethane, Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride generated during the reaction, Stir the reaction mixture at room temperature for several hours, Filter the resulting solid and wash with cold dichloromethane, Dry the product under vacuum to obtain 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid

Mechanism Of Action

The exact mechanism of action of 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid can reduce inflammation and pain.

Biochemical And Physiological Effects

1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response. In addition, 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid is also highly soluble in water, which makes it easy to administer to experimental animals. However, there are some limitations to using 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid in laboratory experiments. It has a relatively short half-life in the body, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, the exact mechanism of action of 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid. One area of interest is the development of new drugs based on the structure of 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid. Researchers are exploring the potential of 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid derivatives as potential drug candidates for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid. Understanding how 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid exerts its pharmacological effects could lead to the development of more effective drugs. Finally, researchers are exploring the potential of 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid as a research tool for studying various biochemical and physiological processes in the body.

Scientific Research Applications

1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(2,6-difluorobenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c14-9-2-1-3-10(15)11(9)12(17)16-6-4-8(5-7-16)13(18)19/h1-3,8H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEURFFRLQDFAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic acid

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